![molecular formula C9H12ClO4PS3 B6595986 Carbophenothion-methyl sulfone CAS No. 62059-34-1](/img/structure/B6595986.png)
Carbophenothion-methyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbophenothion-methyl sulfone is a chemical compound that belongs to the class of organophosphate insecticides. It is commonly used in agriculture to control pests and insects that damage crops. Carbophenothion-methyl sulfone is a potent acetylcholinesterase inhibitor, which means that it disrupts the normal functioning of the nervous system in insects, leading to their death.
Scientific Research Applications
Carbophenothion-methyl sulfone has been extensively studied for its insecticidal properties. It has been used in various scientific research projects to investigate the mechanism of action of organophosphate insecticides and to develop new insecticides with improved efficacy and safety. Carbophenothion-methyl sulfone has also been used in studies on the toxicity of pesticides and their impact on the environment.
Mechanism of Action
Target of Action
Carbophenothion-methyl sulfone primarily targets acetylcholinesterase , an essential enzyme in the production of neurotransmitters containing choline-based esters . This enzyme plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.
Mode of Action
Carbophenothion-methyl sulfone acts as an acetylcholinesterase inhibitor . By inhibiting this enzyme, it disrupts the signal transduction at the cholinergic synapse . This disruption leads to an accumulation of acetylcholine in the synapse, causing overstimulation and eventual exhaustion of the nerve cells, which can lead to a variety of symptoms.
Biochemical Pathways
The primary biochemical pathway affected by Carbophenothion-methyl sulfone is the cholinergic pathway . The inhibition of acetylcholinesterase leads to an excess of acetylcholine in the synapse, disrupting normal neural communication. This disruption can have downstream effects on various bodily functions controlled by the nervous system.
Pharmacokinetics
Given its chemical structure and properties, it is likely to have low water solubility , which could impact its bioavailability and distribution within the body.
Result of Action
The result of Carbophenothion-methyl sulfone’s action is a disruption of normal neural communication, leading to a variety of symptoms depending on the level of exposure. These symptoms can range from nausea and vomiting to muscle contractions . In severe cases, it can lead to loss of consciousness .
Advantages and Limitations for Lab Experiments
Carbophenothion-methyl sulfone is a widely used insecticide in laboratory experiments due to its potency and efficacy against a wide range of insect pests. However, its use is limited by its toxicity to non-target organisms and the potential for environmental contamination. Additionally, the use of carbophenothion-methyl sulfone in laboratory experiments requires strict safety protocols to prevent exposure to researchers and laboratory personnel.
Future Directions
There is a growing need for the development of new insecticides with improved efficacy and safety. Future research on carbophenothion-methyl sulfone could focus on the development of new formulations that reduce its toxicity to non-target organisms and the environment. Additionally, research could focus on the identification of new targets for insecticides and the development of novel compounds that are more specific and less toxic than carbophenothion-methyl sulfone. Finally, research could focus on the development of new methods for the detection and monitoring of carbophenothion-methyl sulfone in the environment to better understand its ecological impacts.
Synthesis Methods
The synthesis of carbophenothion-methyl sulfone involves the reaction of carbophenothion with hydrogen peroxide in the presence of a catalyst. The reaction is carried out at high temperature and pressure, and the product is purified using chromatography techniques. The yield of the reaction is around 60-70%, and the purity of the product is typically above 95%.
properties
IUPAC Name |
(4-chlorophenyl)sulfonylmethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClO4PS3/c1-13-15(16,14-2)17-7-18(11,12)9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNAGUFFJDAMAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)SCS(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClO4PS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016590 |
Source
|
Record name | Carbophenothion-Methyl Sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbophenothion methyl sulfone | |
CAS RN |
62059-34-1 |
Source
|
Record name | Carbophenothion-Methyl Sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.